molecular formula C8H3ClF4O B1302128 5-Fluoro-2-(trifluoromethyl)benzoyl chloride CAS No. 216144-70-6

5-Fluoro-2-(trifluoromethyl)benzoyl chloride

Cat. No.: B1302128
CAS No.: 216144-70-6
M. Wt: 226.55 g/mol
InChI Key: VHTVVTDYYXQDHS-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethyl)benzoyl chloride is a fluorinated benzoyl chloride derivative with the molecular formula C₈H₃ClF₄O and a molecular weight of 226.56 g/mol . This compound is known for its high reactivity due to the presence of both fluorine and chlorine atoms, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Fluoro-2-(trifluoromethyl)benzoyl chloride typically involves the reaction of 5-fluoro-2-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions at around 80°C for several hours. After the reaction is complete, the excess thionyl chloride is removed by distillation, and the crude product is purified by vacuum distillation .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous distillation units to ensure efficient production and purification of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group is highly reactive and can be replaced by various nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-fluoro-2-(trifluoromethyl)benzoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Produces various substituted benzoyl derivatives.

    Hydrolysis: Yields 5-fluoro-2-(trifluoromethyl)benzoic acid.

    Reduction: Forms the corresponding benzyl alcohol derivative.

Scientific Research Applications

5-Fluoro-2-(trifluoromethyl)benzoyl chloride is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound can acylate nucleophiles, leading to the formation of amides, esters, and other derivatives. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)benzoyl chloride
  • 3-Fluoro-4-(trifluoromethyl)benzoyl chloride
  • 4-Fluoro-2-(trifluoromethyl)benzoyl chloride

Uniqueness

5-Fluoro-2-(trifluoromethyl)benzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. The position of the fluorine and trifluoromethyl groups influences the compound’s electronic and steric characteristics, making it suitable for specific synthetic applications .

Properties

IUPAC Name

5-fluoro-2-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O/c9-7(14)5-3-4(10)1-2-6(5)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTVVTDYYXQDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372141
Record name 5-Fluoro-2-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216144-70-6
Record name 5-Fluoro-2-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-(trifluoromethyl)benzoyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Oxalyl chloride (1.23 ml, 14.24 mmol) was added dropwise to a solution of 5-fluoro 2-trifluoromethyl benzoic acid (1 gm, 4.81 mmol) in HPLC grade DCM (15 ml), containing DMAP. The reaction mixture was heated to 50° C. for 40 min. The reaction mass was cooled to room temperature and solvent evaporated to dryness under a nitrogen atmosphere to get crude 5-fluoro 2-trifluoromethyl benzoyl chloride.
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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